molecular formula C13H18O2 B8728616 Phenyl heptanoate CAS No. 56052-14-3

Phenyl heptanoate

Cat. No. B8728616
M. Wt: 206.28 g/mol
InChI Key: USVUMWSMZMQXIZ-UHFFFAOYSA-N
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Patent
US04537724

Procedure details

Heptanoic acid (180.9 g; 1.39 mol), phenol (180.69 g; 1.92 mol), toluene (216.5; 2.35 mol) and sulfuric acid (5.04 g; 0.0514 mol) were charged to a 2-liter, 3-necked round bottom flask equipped with a thermometer, a magnetic stirrer and an 8" Vigreux column equipped with a Dean-Stark trap. The reaction mixture was heated to 131° C. and maintained at that temperature for five hours to give 74 weight percent phenyl heptanoate. The reaction product was washed once with a solution of 0.08 mol Na2CO3 in 4.5 mol water. Phase separation occurred after approximately 20 minutes. The organic layer was fractionally distilled at atmospheric pressure using a 20-plate Oldershaw column to remove phenol and toluene. The remaining liquid was then distilled through a 10-plate Oldershaw column at 50 torr to give a center cut fraction of 154.4 g (54% yield) of pure phenyl heptanoate.
Quantity
180.9 g
Type
reactant
Reaction Step One
Quantity
180.69 g
Type
reactant
Reaction Step One
Quantity
2.35 mol
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[C:10]1(O)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C1(C)C=CC=CC=1.S(=O)(=O)(O)O>>[C:1]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
180.9 g
Type
reactant
Smiles
C(CCCCCC)(=O)O
Name
Quantity
180.69 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
2.35 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
5.04 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
131 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer, a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
an 8" Vigreux column equipped with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for five hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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